

Heneicosyl Methane Sulfonate (CAS 623171-54-0): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Heneicosyl methane sulfonate*

Cat. No.: B15622385

[Get Quote](#)

Disclaimer: **Heneicosyl methane sulfonate** (CAS 623171-54-0) is a research chemical with limited publicly available data. This guide has been compiled from information on its constituent precursors, general chemical principles of the methanesulfonate class, and supplier-provided data. All experimental protocols and potential applications are presented as informed hypotheses to guide research and development efforts.

Executive Summary

Heneicosyl methane sulfonate is the methanesulfonate ester of 1-heneicosanol, a 21-carbon long-chain fatty alcohol. It is classified as a lipid-like compound and an alkyl methanesulfonate. While specific experimental data for this compound is scarce, its chemical nature suggests its utility as an alkylating agent or a synthetic intermediate in organic and medicinal chemistry. Its long alkyl chain imparts significant lipophilicity. The biological activity of its precursor, 1-heneicosanol, against various microbes suggests that **heneicosyl methane sulfonate** may have been synthesized for evaluation as a potential therapeutic agent with modified properties. This document provides an overview of its known characteristics, a hypothetical synthesis protocol, and inferred potential applications based on the chemistry of its functional groups.

Chemical and Physical Properties

Quantitative data for **heneicosyl methane sulfonate** is not widely reported. The following table summarizes known and inferred properties.

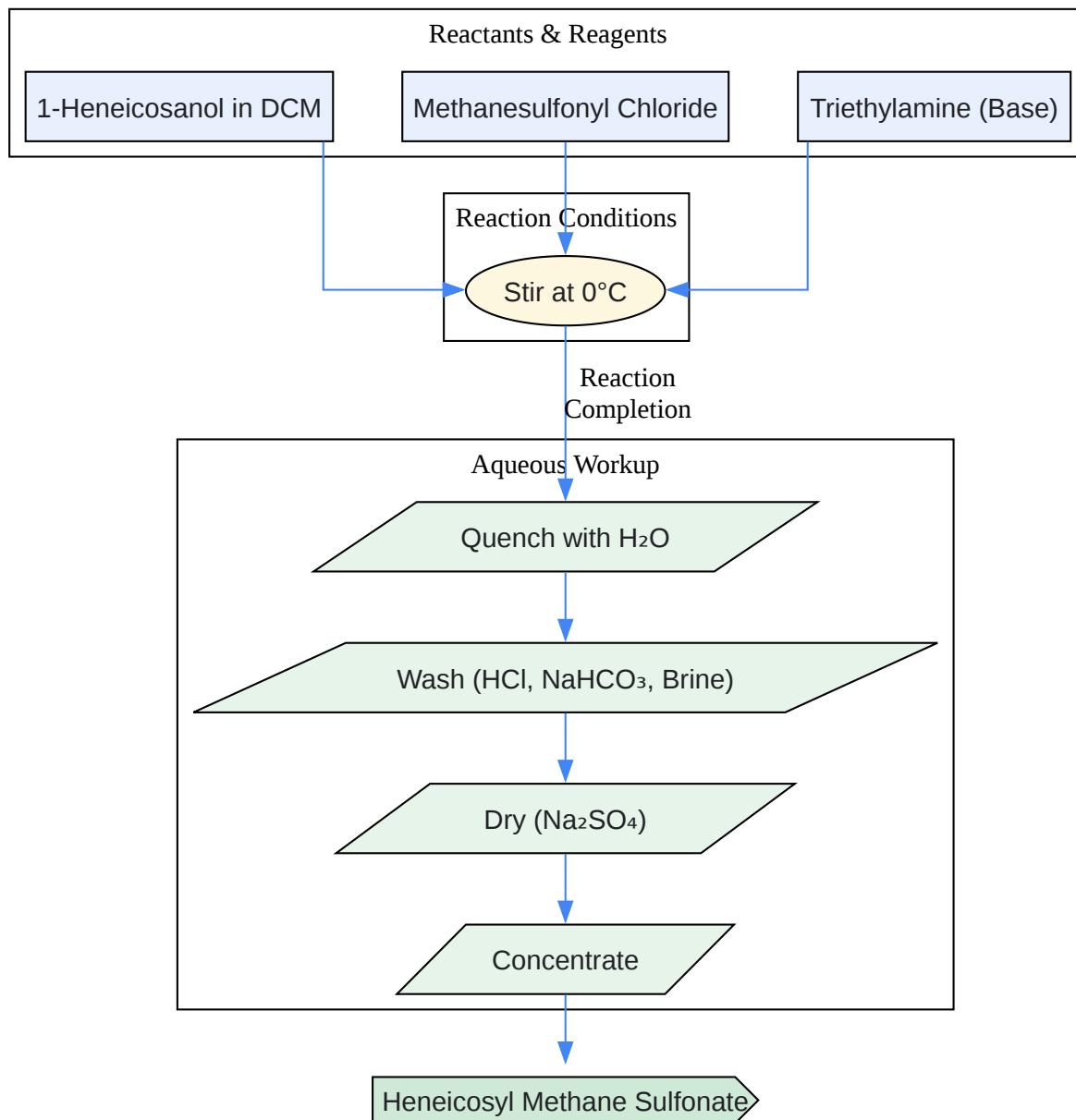
Property	Value	Source	Notes
CAS Number	623171-54-0	[Multiple]	-
Molecular Formula	C ₂₂ H ₄₆ O ₃ S	--INVALID-LINK--[1]	-
Molecular Weight	390.66 g/mol	--INVALID-LINK--[1]	-
Synonyms	1-Heneicosanol, methanesulfonate	--INVALID-LINK--[1][2]	-
Physical State	Solid (Inferred)	-	Based on the long C21 alkyl chain, similar to 1- heneicosanol.
Solubility	Insoluble in water (Inferred); Soluble in nonpolar organic solvents (e.g., DCM, Toluene, Hexanes) (Inferred)	-	Typical for long-chain lipid-like molecules.
Classification	Ester, Alkyl Methanesulfonate, Lipid	[Multiple]	Sold as a biochemical assay reagent for research purposes.[1] [3]

Synthesis of Heneicosyl Methane Sulfonate

Alkyl methanesulfonates (mesylates) are typically synthesized from the corresponding alcohol via reaction with methanesulfonyl chloride in the presence of a non-nucleophilic base. The following represents a standard, detailed protocol for this transformation, adapted for the synthesis of **heneicosyl methane sulfonate** from 1-heneicosanol.

Hypothetical Experimental Protocol: Mesylation of 1-Heneicosanol

Materials:


- 1-Heneicosanol (1.0 eq)
- Methanesulfonyl Chloride (MsCl, 1.2 eq)
- Triethylamine (TEA, 1.5 eq) or Diisopropylethylamine (DIPEA)
- Anhydrous Dichloromethane (DCM)
- Deionized Water
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Brine (Saturated NaCl solution)
- Anhydrous Sodium Sulfate (Na_2SO_4) or Magnesium Sulfate (MgSO_4)

Procedure:

- Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 1-heneicosanol (1.0 eq) in anhydrous DCM to a concentration of approximately 0.2 M.
- Cooling: Equip the flask with a magnetic stirrer and cool the solution to 0 °C using an ice-water bath.
- Base Addition: Add triethylamine (1.5 eq) to the stirred solution.
- Mesylation: Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.
- Reaction Monitoring: Allow the reaction to stir at 0 °C for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting alcohol. If the reaction is sluggish, it can be allowed to warm to room temperature.
- Workup - Quenching: Once the reaction is complete, dilute the mixture with cold deionized water and transfer it to a separatory funnel.
- Workup - Extraction: Separate the organic layer. Wash the organic layer sequentially with:

- Cold 1 M HCl (to remove excess TEA)
- Saturated NaHCO₃ solution (to neutralize any remaining acid)
- Brine
- Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude **heneicosyl methane sulfonate**.
- Purification (Optional): If necessary, the product can be further purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Synthesis Workflow Diagram

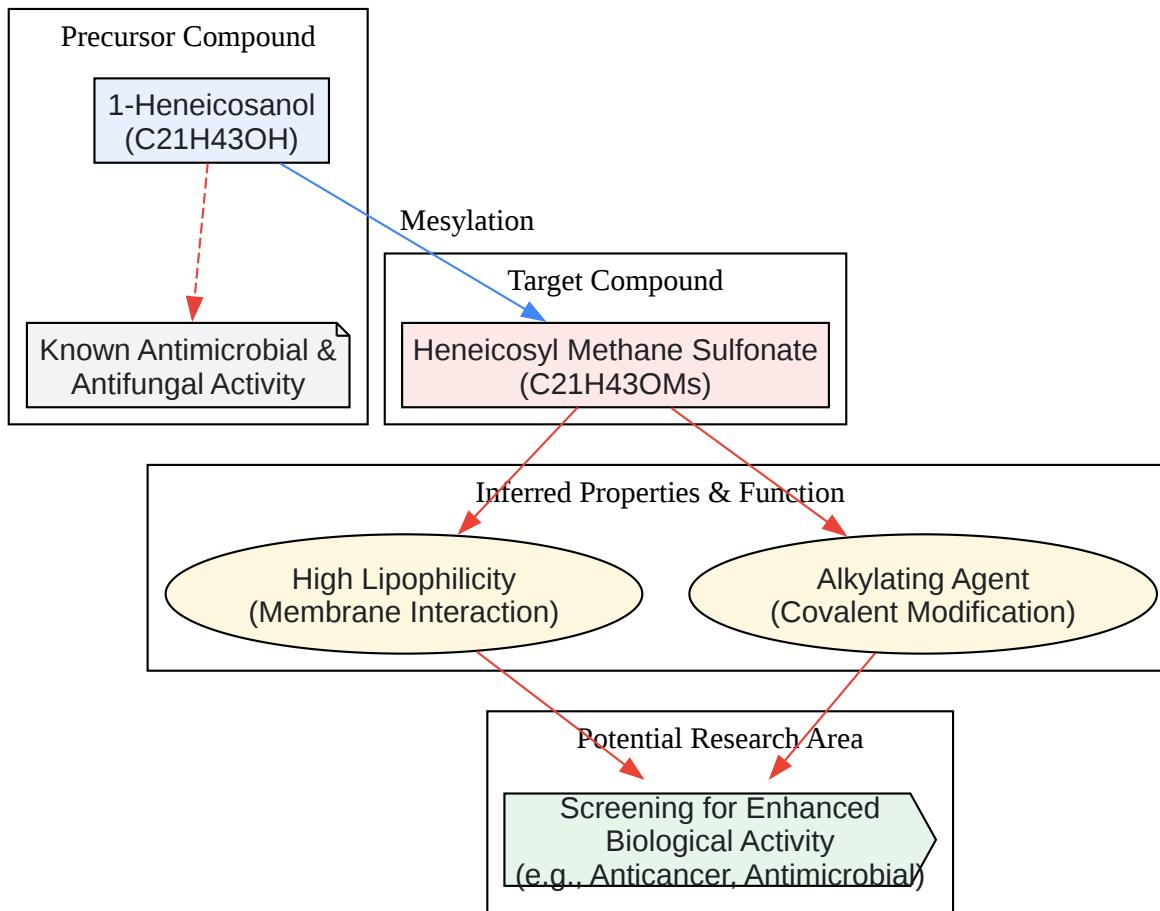
[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **Heneicosyl Methane Sulfonate**.

Potential Biological Activity and Applications

Inferred Biological Rationale

Direct biological activity data for **heneicosyl methane sulfonate** is not available. However, its structure provides clues to its potential applications in drug development and chemical biology.


- **Precursor Activity:** The alcohol precursor, 1-heneicosanol, has been isolated from *Senecio coluhapiensis* and demonstrated antimicrobial and antifungal properties. It showed activity against *Staphylococcus aureus*, *Pseudomonas aeruginosa*, *Candida albicans*, and *Candida krusei* at a concentration of 250 µg/ml.^[4] It also inhibited the phytopathogenic fungus *Botrytis cinerea*.^[4]
- **Role of the Methanesulfonate Group:** The methanesulfonate (mesylate) group is an excellent leaving group in nucleophilic substitution reactions.^{[5][6]} Consequently, alkyl methanesulfonates are potent alkylating agents. In a biological context, such compounds can covalently modify nucleophilic sites on biomolecules like DNA and proteins.^{[2][7]} This mechanism is the basis for several anticancer drugs.

It is plausible that **heneicosyl methane sulfonate** was synthesized to serve as a more reactive, lipophilic analogue of 1-heneicosanol. The long alkyl chain would facilitate interaction with and insertion into lipid membranes, while the reactive mesylate group could then alkylate nearby cellular targets.

Potential Research Applications

- **Antimicrobial/Antifungal Research:** As a potential membrane-disrupting alkylating agent, it could be screened for enhanced activity against the same panel of microbes as its parent alcohol.
- **Cancer Research:** Many alkylating agents exhibit cytotoxicity and are investigated as potential chemotherapy agents.^[8]
- **Chemical Biology Probe:** The compound could be used as a tool to identify novel protein or lipid targets within a cell, leveraging its lipophilicity and reactive handle.
- **Intermediate in Organic Synthesis:** It can serve as a precursor for introducing the 21-carbon heneicosyl group into other molecules via S_n2 reactions.

Logical Relationship Diagram

[Click to download full resolution via product page](#)

Caption: Conceptual pathway from precursor activity to potential research applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. organic-synthesis.com [organic-synthesis.com]
- 2. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Khan Academy [khanacademy.org]
- 7. Methyl methanesulfonate - Wikipedia [en.wikipedia.org]
- 8. Methyl Methanesulfonate | C₂H₆O₃S | CID 4156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Heneicosyl Methane Sulfonate (CAS 623171-54-0): A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15622385#heneicosyl-methane-sulfonate-cas-number-623171-54-0]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com